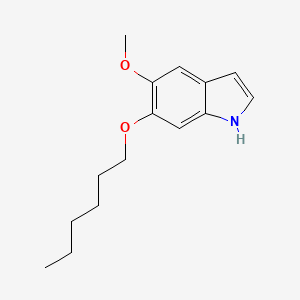

6-(Hexyloxy)-5-methoxy-1H-indole

Description

6-(Hexyloxy)-5-methoxy-1H-indole is a substituted indole derivative featuring a methoxy group at the 5-position and a hexyloxy chain at the 6-position. The hexyloxy substituent introduces significant lipophilicity, which can influence solubility, bioavailability, and interaction with biological targets.

Properties

CAS No. |

116473-68-8 |

|---|---|

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

6-hexoxy-5-methoxy-1H-indole |

InChI |

InChI=1S/C15H21NO2/c1-3-4-5-6-9-18-15-11-13-12(7-8-16-13)10-14(15)17-2/h7-8,10-11,16H,3-6,9H2,1-2H3 |

InChI Key |

SJPSGNHMLJGLLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=C(C=C2C=CNC2=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hexyloxy)-5-methoxy-1H-indole typically involves the alkylation of 5-methoxyindole with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

- Dissolve 5-methoxyindole in DMF.

- Add potassium carbonate to the solution.

- Introduce hexyl bromide to the mixture.

- Heat the reaction mixture to around 100°C and stir for several hours.

- After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent like ethyl acetate.

- The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps may include crystallization, distillation, and advanced chromatographic techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Hexyloxy)-5-methoxy-1H-indole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The indole ring can be reduced under specific conditions to form dihydroindoles.

Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 6-(Hexyloxy)-5-formyl-1H-indole or 6-(Hexyloxy)-5-carboxy-1H-indole.

Reduction: Formation of 6-(Hexyloxy)-5-methoxy-1,2-dihydroindole.

Substitution: Formation of various 6-(Alkoxy/aryloxy)-5-methoxy-1H-indole derivatives.

Scientific Research Applications

6-(Hexyloxy)-5-methoxy-1H-indole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of advanced materials, dyes, and pigments.

Mechanism of Action

The mechanism of action of 6-(Hexyloxy)-5-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Indole Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 5-Methoxyindole (Baseline) | 5-OCH₃ | 147.18 | Not reported | Simplest methoxy-substituted indole |

| 6-Methoxy-5-(phenylmethoxy)-1H-indole | 5-OCH₃, 6-OCH₂C₆H₅ | 265.30 | Not reported | Increased aromaticity from benzyloxy |

| 5-Chloro-6-methoxy-1H-indole | 5-OCH₃, 6-Cl | 181.62 | Not reported | Halogen enhances rigidity |

| 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-methoxy-1H-indole (Compound 79) | 5-OCH₃, 3-imidazolyl-indole | 389.04 | Not reported | Bulky substituent, potential for π-π interactions |

| 6-(Hexyloxy)-5-methoxy-1H-indole | 5-OCH₃, 6-O(CH₂)₅CH₃ | 263.35 | Not reported | High lipophilicity, flexible alkyl chain |

Key Observations :

- Lipophilicity : The hexyloxy chain in this compound significantly increases its logP compared to analogs with shorter alkoxy or aromatic substituents (e.g., 6-methoxy-5-benzyloxy derivatives) . This enhances membrane permeability but may reduce aqueous solubility.

- Melting Points : Halogenated analogs (e.g., 5-bromo- or 6-chloro-substituted indoles) exhibit higher melting points (>200°C) due to stronger intermolecular interactions, whereas methoxy or benzyloxy substituents lower melting points (e.g., 159–160°C for compound 11 in ) .

- Synthetic Complexity : Introducing a hexyloxy group requires alkylation steps distinct from halogenation or benzyloxy substitution. For example, benzyloxy groups are often added via nucleophilic substitution with benzyl halides, while hexyloxy may involve Williamson ether synthesis .

Electronic and Steric Effects

- Methoxy vs. Halogen : The 5-methoxy group in this compound donates electron density via resonance, activating the indole ring for electrophilic substitution. In contrast, halogen substituents (Cl, Br) withdraw electron density, deactivating the ring and directing reactions to specific positions .

- Hexyloxy vs.

Pharmacological Implications

While biological data for this compound are absent in the evidence, related compounds suggest trends:

- Antioxidant and Anti-inflammatory Potential: Analogous 5-methoxyindoles (e.g., 3-(2-isothiocyanatoethyl)-5-methoxy-1H-indole) show activity in mitigating oxidative stress, attributed to the methoxy group’s electron-donating effects .

- Stability and Formulation : Lipophilic substituents like hexyloxy may benefit from cyclodextrin encapsulation to improve solubility and photostability, as seen with similar indole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.